

## Opiranserin Hydrochloride: A Technical Guide to a Novel Non-Opioid Analgesic

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Opiranserin hydrochloride (VVZ-149) is an innovative, first-in-class, non-opioid analgesic agent engineered for the management of moderate to severe pain. Having secured approval in South Korea for postoperative pain, its development marks a significant step towards addressing the unmet clinical need for potent pain relief without the adverse effects and addiction potential of opioids.[1][2] This technical guide provides a comprehensive overview of Opiranserin's mechanism of action, a summary of key quantitative data from preclinical and clinical studies, and detailed experimental protocols.

### Introduction

The global opioid crisis has underscored the urgent need for effective, non-addictive analgesics. Opiranserin, a synthetic molecule developed by Vivozon, Inc., presents a promising alternative.[1] It is a multi-target drug that acts on both the central and peripheral nervous systems to modulate pain signals.[1] This document serves as a technical resource for researchers and drug development professionals, consolidating the available scientific and clinical data on **Opiranserin hydrochloride**.

### **Mechanism of Action**



Opiranserin exhibits a unique, multi-target pharmacological profile, primarily functioning as a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A receptor (5-HT2A).[3][4][5] It also demonstrates antagonistic activity on the P2X3 receptor.[2][3]

- GlyT2 Inhibition: By blocking GlyT2, Opiranserin prevents the reuptake of glycine at spinal synapses. This enhances inhibitory neurotransmission, thereby reducing the transmission of pain signals to the brain.[6][7]
- 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors decreases the descending serotonergic facilitatory modulation of pain transmission in the spinal cord and reduces nociceptor activation in the periphery.[6][7]
- P2X3 Receptor Antagonism: The blockade of P2X3 receptors, which are implicated in nociceptive signaling, further contributes to its analgesic effect.

This synergistic action on multiple pain-related targets is believed to be the foundation of its potent analgesic properties.[1]

### **Signaling Pathway Diagram**





Click to download full resolution via product page

Figure 1: Opiranserin's dual mechanism of action.

### **Quantitative Data**

**Table 1: In Vitro Binding Affinities** 

| Target                                | IC50 (μM) | Reference |
|---------------------------------------|-----------|-----------|
| Glycine Transporter Type 2<br>(GlyT2) | 0.86      | [2][3][8] |
| Serotonin Receptor 2A (5-HT2A)        | 1.3       | [2][3][8] |
| Rat P2X3 Receptor (rP2X3)             | 0.87      | [2][3][8] |

**Table 2: Preclinical Efficacy in Animal Models** 

| Model                             | Species       | Administrat<br>ion      | Dosage   | Effect                                                                                  | Reference |
|-----------------------------------|---------------|-------------------------|----------|-----------------------------------------------------------------------------------------|-----------|
| Spinal Nerve<br>Ligation<br>(SNL) | Rat           | Oral (p.o.)             | 80 mg/kg | Reduced<br>mechanical<br>allodynia                                                      | [3][8]    |
| Not Specified                     | Not Specified | Subcutaneou<br>s (s.c.) | 25 mg/kg | Reduced mechanical allodynia and pain-related behaviors, comparable to 3 mg/kg Morphine | [3][8]    |

## **Table 3: Summary of Clinical Trial Efficacy Data**



| Trial Phase              | Indication                                                             | Key Efficacy<br>Endpoints &<br>Results                                                                                                                                                                                | Reference |
|--------------------------|------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Phase 3<br>(NCT05764525) | Postoperative pain<br>(laparoscopic<br>colectomy)                      | Primary: Sum of Pain Intensity Difference (SPID) at 12h was significantly improved by 35% vs. placebo (p=0.0047).Secondary : 30.8% less opioid consumption and 60.2% fewer PCA requests in the first 12h vs. placebo. | [9]       |
| Phase 2<br>(NCT02489526) | Postoperative pain<br>(laparoscopic<br>colorectal surgery)             | 34.2% reduction in opioid consumption over 24h vs. placebo. For patients with high preoperative negative affect, significant pain reduction and 40% less opioid use.                                                  | [9]       |
| Phase 2<br>(NCT02844725) | Postoperative pain (laparoscopic and robotic-laparoscopic gastrectomy) | Statistically significant reduction in pain intensity at 4h postemergence (P < .05). 29.5% reduction in opioid consumption over 24h. In patients requiring early rescue, 32.6% less opioid consumption.               | [10]      |

# **Experimental Protocols**



### **Preclinical: Spinal Nerve Ligation (SNL) Model in Rats**

- Objective: To assess the efficacy of Opiranserin in a model of neuropathic pain.
- Animal Model: Adult male Sprague-Dawley rats.
- Surgical Procedure: Under anesthesia, the left L5 and L6 spinal nerves are tightly ligated with silk suture.
- Drug Administration: Opiranserin hydrochloride (80 mg/kg) is administered orally (p.o.).[3]
   [8]
- Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw
  withdrawal threshold (the force at which the rat withdraws its paw) is measured before and
  after drug administration. A significant increase in the withdrawal threshold in the ligated paw
  compared to vehicle control indicates an analgesic effect.
- Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated.
   Statistical significance is determined using appropriate tests such as ANOVA followed by post-hoc tests.

# Clinical: Phase 3 Trial for Postoperative Pain (NCT05764525)

- Objective: To evaluate the efficacy and safety of Opiranserin for the treatment of postoperative pain following laparoscopic colectomy.[9]
- Study Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled study.[9]
- Patient Population: 284 adult patients undergoing planned laparoscopic colectomy.[9]
- Intervention:
  - Treatment Group (n=141): A continuous 10-hour intravenous infusion of Opiranserin (1000 mg total dose). This consists of a loading dose of 160 mg over 30 minutes, followed by a



maintenance dose of 840 mg over 9.5 hours, administered after emergence from anesthesia.[7][9]

- Control Group (n=143): A matching placebo infusion.[9]
- Primary Efficacy Endpoint: The Sum of Pain Intensity Difference (SPID) for the first 12 hours after the start of the drug infusion. Pain intensity is assessed using a numeric rating scale (NRS).[9]
- Secondary Efficacy Endpoints: SPID at other time points, total opioid consumption via patient-controlled analgesia (PCA) and rescue medication, and the proportion of patients not requiring rescue opioids.[9]
- Safety Assessments: Monitoring of adverse events, vital signs, ECGs, and clinical laboratory evaluations.[7]
- Data Analysis: Efficacy outcomes are compared between the Opiranserin and placebo groups using appropriate statistical methods.

### **Clinical Trial Workflow Diagram**





Click to download full resolution via product page

Figure 2: Phase 3 postoperative pain trial workflow.



### **Pharmacokinetics and Safety**

A first-in-human, Phase 1 study in healthy male volunteers evaluated the safety, tolerability, and pharmacokinetics of Opiranserin.[4] The study involved single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[4]

- Pharmacokinetics: Plasma exposure to Opiranserin and its active metabolite (VVZ-368) showed a dose-proportional increase.[4] The drug did not accumulate in the plasma after multiple doses.[4] The pharmacokinetic characteristics were found to be linear in the dose range of 0.5-8 mg/kg.[4] A loading dose followed by a maintenance dose was identified as an optimal regimen.[4]
- Safety and Tolerability: Opiranserin was generally well-tolerated in both single and multiple-dose administrations.[4] No clinically significant adverse events were reported up to a plasma concentration of 3,261 ng/ml, other than mild and brief nausea, dizziness, or somnolence at plasma levels above 2,000 ng/ml.[6] In Phase 3 trials, the most frequent adverse events reported were nausea, vomiting, headache, and dizziness.[7]

### **Conclusion and Future Directions**

**Opiranserin hydrochloride** has demonstrated a robust analgesic effect in both preclinical and clinical settings, positioning it as a viable non-opioid option for managing moderate to severe pain. Its multi-target mechanism of action offers a novel approach to pain modulation. The successful completion of Phase 3 trials and subsequent approval for postoperative pain in South Korea are significant milestones.[1][2]

Ongoing and future research will likely focus on expanding its indications to other pain conditions, such as chronic lower back pain, for which a Phase 2 trial is underway.[11] Further studies are also warranted to fully elucidate the role of its active metabolite and to explore its potential in combination therapies. The continued development of Opiranserin could provide a much-needed, effective, and safer alternative in the therapeutic landscape of pain management.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. VIVOZON [vivozon.com]
- 2. Opiranserin Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Safety, Tolerability, and Pharmacokinetic Characteristics of a Novel Nonopioid Analgesic, VVZ-149 Injections in Healthy Volunteers: A First-in-Class, First-in-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opiranserin injection (Unafra®) as a first-in-class, non-opioid analgesic for the treatment of acute postoperative pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Opiranserin Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Vivozon launches non-opioid back pain trial in Korea, eyes US phase 3 wrap in 3 years 
   Pharma < Article KBR [koreabiomed.com]</li>
- To cite this document: BenchChem. [Opiranserin Hydrochloride: A Technical Guide to a Novel Non-Opioid Analgesic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933853#opiranserin-hydrochloride-for-non-opioid-pain-relief]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com